Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
Description
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Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
InChI Key |
OMJPSIGSCNFNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(tert-Butoxycarbonyloxy)benzoate: Synthesis, Properties, and Applications
Introduction: A Versatile Intermediate in Modern Synthesis
Methyl 3-(tert-butoxycarbonyloxy)benzoate is a key bifunctional organic compound that serves as a valuable intermediate in the fields of medicinal chemistry, drug development, and complex organic synthesis. Its structure incorporates a methyl benzoate moiety and a tert-butyloxycarbonyl (Boc)-protected phenol. This strategic combination allows for orthogonal chemical manipulations, where the ester can be hydrolyzed or the Boc group can be removed under distinct, non-interfering conditions. The Boc protecting group masks the nucleophilic and acidic nature of the phenolic hydroxyl, rendering the molecule stable to a variety of reagents and enabling selective reactions at other sites. This guide provides a comprehensive overview of the synthesis, core physicochemical properties, chemical reactivity, and significant applications of this versatile building block, grounded in established scientific literature.
Core Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of methyl 3-(tert-butoxycarbonyloxy)benzoate is essential for its effective use in synthesis, including planning reactions, purification, and characterization. While extensive experimental data for this specific compound is not centrally cataloged, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues. The parent compound, methyl 3-hydroxybenzoate, serves as a key reference point.
Table 1: Physicochemical Properties of Methyl 3-(tert-Butoxycarbonyloxy)benzoate and Related Compounds
| Property | Methyl 3-(tert-butoxycarbonyloxy)benzoate | Methyl 3-hydroxybenzoate (Starting Material) |
| Molecular Formula | C₁₃H₁₆O₅ | C₈H₈O₃ |
| Molecular Weight | 252.26 g/mol | 152.15 g/mol |
| Appearance | Expected to be a colorless oil or white solid | White crystalline powder |
| CAS Number | 186960-91-2 | 19438-10-9[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone) | Soluble in ether, alcohol; slightly soluble in water |
Spectral Data Analysis:
The structural integrity of methyl 3-(tert-butoxycarbonyloxy)benzoate is confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the bulky tert-butyl protons of the Boc group. The aromatic protons would appear as multiplets in the range of 7.2-7.9 ppm. A sharp singlet for the methyl ester (–OCH₃) would be observed around 3.9 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group (–C(CH₃)₃) would be located in the upfield region, typically around 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester and the carbonate, the aromatic carbons, the methyl ester carbon, and the carbons of the Boc group. The carbonyl carbons are expected in the 151-166 ppm range. The quaternary carbon of the tert-butyl group would appear around 84 ppm, and the methyl carbons of the Boc group would be around 28 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching frequencies. Two distinct C=O absorption bands would be visible: one for the ester carbonyl (~1720-1730 cm⁻¹) and another for the carbonate carbonyl of the Boc group (~1755-1765 cm⁻¹). The C-O stretching of the ester and carbonate groups would also be prominent.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 252. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene, leading to a significant peak at [M-56]⁺.
Synthesis and Purification
The most direct and widely adopted method for the synthesis of methyl 3-(tert-butoxycarbonyloxy)benzoate is the protection of the phenolic hydroxyl group of methyl 3-hydroxybenzoate using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Causality of Reagent Selection:
-
Substrate: Methyl 3-hydroxybenzoate provides the core aromatic scaffold.
-
Protecting Agent: (Boc)₂O is the reagent of choice due to its high reactivity, the stability of the resulting carbonate, and the gaseous nature of the byproducts (CO₂ and isobutene) upon deprotection, which simplifies purification.
-
Catalyst/Base: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl, thereby activating it as a nucleophile to attack the electrophilic carbonyl of the (Boc)₂O. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in conjunction with a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Recent green chemistry approaches have also demonstrated the feasibility of this reaction under catalyst-free conditions using a water-acetone solvent system.[2]
Experimental Protocol: Synthesis via DMAP Catalysis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 3-hydroxybenzoate (1.0 eq) and DMAP (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM.
-
Reagent Addition: Add (Boc)₂O (1.1 eq) to the solution. The addition may be portion-wise or as a solution in DCM.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-protected methyl 3-hydroxybenzoate.
Chemical Reactivity and Stability
The utility of methyl 3-(tert-butoxycarbonyloxy)benzoate as a synthetic intermediate is defined by the stability and selective reactivity of its functional groups.
Stability of the Boc-Protected Phenol
The O-Boc group on a phenol is generally stable to a range of nucleophilic and basic conditions, making it an effective protecting group. However, it is notably labile under acidic conditions. This acid sensitivity is a cornerstone of its use, allowing for selective deprotection in the presence of other acid-stable groups.
Interestingly, unlike the highly base-stable N-Boc group on amines, the O-Boc group on phenols exhibits lability to certain basic conditions, particularly with weak amine bases like piperidine or strong hydroxide bases. This dual acid and base lability provides synthetic chemists with multiple deprotection options.
Deprotection Protocols
The removal of the Boc group to regenerate the free phenol is a critical step in many synthetic sequences. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.
1. Acidic Deprotection (Standard Method): This is the most common method for O-Boc deprotection. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, rapidly cleaves the carbonate. The mechanism involves protonation of a carbonyl oxygen, followed by the elimination of gaseous isobutylene and carbon dioxide.
-
Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (e.g., 20-50% TFA in DCM).
-
Conditions: Stirring at room temperature for 30 minutes to 2 hours.
-
Work-up: The solvent and excess TFA are removed in vacuo. The resulting phenol can then be purified.
2. Basic Deprotection: For substrates that are sensitive to strong acids, basic deprotection offers a viable alternative. Phenolic Boc groups can be cleaved with bases such as piperidine or sodium hydroxide in a protic solvent.
-
Reagents: 10% Piperidine in CHCl₃ or 1N NaOH in MeOH.
-
Conditions: Reaction times can vary from a few hours to 24 hours at room temperature.
-
Causality: The electron-withdrawing nature of the aromatic ring makes the carbonate carbonyl more susceptible to nucleophilic attack by the base compared to an aliphatic O-Boc group.
Reactivity and Deprotection Logic
Caption: Deprotection pathways for Boc-protected methyl 3-hydroxybenzoate.
Applications in Drug Development and Organic Synthesis
Boc-protected phenolic compounds are crucial intermediates in multi-step syntheses. Methyl 3-(tert-butoxycarbonyloxy)benzoate allows for the introduction of a meta-substituted hydroxybenzoate scaffold into complex molecules.
-
Pharmaceutical Synthesis: This building block is valuable in constructing molecules where a free phenolic hydroxyl is required in the final target but would interfere with earlier synthetic steps. The meta-substitution pattern is a common feature in many biologically active compounds, including enzyme inhibitors and receptor modulators.
-
Orthogonal Synthesis Strategy: The ester and the Boc-protected phenol can be deprotected sequentially. For example, the ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water) while leaving the Boc group intact. Subsequently, the Boc group can be removed under acidic conditions to reveal the phenol. This orthogonality is highly advantageous in the synthesis of complex polyfunctional molecules.
-
Cross-Coupling Reactions: While the Boc-protected phenol itself is not directly involved in cross-coupling, protecting the hydroxyl group allows for transformations on the aromatic ring, such as halogenation followed by Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, without interference from the acidic phenol proton.
Conclusion
Methyl 3-(tert-butoxycarbonyloxy)benzoate is a strategically important synthetic intermediate. Its value lies in the robust yet readily cleavable Boc protecting group, which masks a phenolic hydroxyl, allowing for precise and selective chemical manipulations at other positions of the molecule. The straightforward synthesis and the well-defined acidic and basic deprotection protocols make it an accessible and reliable tool for researchers in drug discovery and synthetic chemistry. The principles outlined in this guide—from synthesis and purification to reactivity and strategic application—provide a solid foundation for the effective utilization of this compound in the laboratory.
References
-
Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 211-216. [Link]
-
Nakamura, K., Nakajima, T., Kayahara, H., Nomura, E., & Taniguchi, H. (2003). Base-labile tert-butoxycarbonyl (Boc) group on phenols. Tetrahedron Letters, 44(50), 9017-9020. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 3-HYDROXYBENZOATE | CAS 19438-10-9. Retrieved February 12, 2026, from [Link]
Sources
An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)benzoate
A Note on Nomenclature: The compound of interest, frequently utilized in synthetic organic chemistry, is formally named Methyl 3-((tert-butoxycarbonyl)amino)benzoate. For the purposes of this guide, it may be colloquially referred to by the user-specified term "Methyl 3-(Boc-oxy)benzoate," with the understanding that "Boc" represents the tert-butoxycarbonyl protecting group attached to the amino functionality.
Introduction
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates a methyl ester, a Boc-protected amine, and a benzene ring, offering multiple reactive sites for strategic chemical modifications. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on practical insights for researchers and drug development professionals. The electron-rich aromatic framework and the presence of a protected amino group make it an invaluable precursor for the construction of various bioactive heterocycles.[1]
Physicochemical Properties and Identification
A clear understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C13H17NO4 | [1][2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| CAS Number | Not explicitly found in searches, but crystallographic data is available. |
Synthesis and Purification
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)benzoate is a well-established, multi-step process that begins with readily available starting materials.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 3-((tert-butoxycarbonyl)amino)benzoate.
Step-by-Step Synthesis Protocol
Step 1: Boc Protection of meta-Aminobenzoic Acid [1][2]
-
Dissolve 10 mmol (1.368 g) of meta-aminobenzoic acid in 10 mL of a 5% (w/v) sodium carbonate solution in a round-bottom flask.
-
Add a solution of 12 mmol (2.619 g) of di-tert-butyl dicarbonate (Boc-anhydride) in 10 mL of dry tetrahydrofuran (THF).
-
Stir the resulting mixture, which should have a pH of approximately 12, for 12 hours at room temperature.
-
Remove the THF solvent using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 2 using 2 N HCl, which will precipitate the Boc-protected amino acid.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the Boc-protected amino acid. The expected yield is approximately 91%.
Step 2: Esterification of the Boc-Protected Amino Acid [1]
-
In an ice bath, prepare a mixture of 20 mL of anhydrous methanol and 6 mL of thionyl chloride. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly add 1.50 g of the Boc-protected amino acid from the previous step to this mixture.
-
Seal the flask and allow the reaction to stir overnight at room temperature.
-
Remove the methanol by distillation.
-
Add diethyl ether to the residue to precipitate the final product, Methyl 3-((tert-butoxycarbonyl)amino)benzoate. The expected yield is approximately 89%.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Crystallographic Data
The crystal structure of Methyl 3-((tert-butoxycarbonyl)amino)benzoate has been determined, providing definitive proof of its molecular structure.[2]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Monoclinic | P2/c | 10.944 | 11.234 | 11.377 | 112.481 | 1292.5 | 4 |
Data obtained from crystallographic analysis.[2]
In the solid state, molecules of Methyl 3-((tert-butoxycarbonyl)amino)benzoate are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming inversion dimers.[1][2] These dimers further associate to create supramolecular layers.[1][2] The conformation is influenced by a balance of steric hindrance from the bulky Boc group and the formation of favorable intermolecular interactions.[1]
Spectroscopic Analysis
While specific NMR spectra for Methyl 3-((tert-butoxycarbonyl)amino)benzoate were not found in the initial search, representative data for a closely related compound, Methyl 3-aminobenzoate, can provide an illustrative example of the expected signals.[3]
Hypothetical ¹H NMR Data for Methyl 3-((tert-butoxycarbonyl)amino)benzoate (based on related structures):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | m | 4H | Aromatic protons |
| ~3.9 | s | 3H | -OCH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |
| ~9.5 | s (broad) | 1H | -NH |
Applications in Drug Discovery and Development
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is a valuable intermediate in medicinal chemistry. The Boc-protected amine allows for selective reactions at other positions of the molecule. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be further functionalized. This strategy is widely employed in the synthesis of pharmaceuticals. For instance, related structures are used as intermediates in the creation of therapeutic agents.[4] The ability to deprotect and then modify the amino group allows for extensive functionalization and optimization of drug candidates.[4]
Role as a Synthetic Building Block
Caption: Synthetic utility of Methyl 3-((tert-butoxycarbonyl)amino)benzoate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-((tert-butoxycarbonyl)amino)benzoate. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general guidelines for similar aromatic esters and Boc-protected compounds should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Avoid inhalation of dust or vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[6] If inhaled, move to fresh air.[6][7] In case of eye contact, rinse cautiously with water for several minutes.[5] If swallowed, seek immediate medical attention.[5][7]
Conclusion
Methyl 3-((tert-butoxycarbonyl)amino)benzoate is a synthetically valuable compound with significant applications in the development of new chemical entities, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of orthogonally reactive functional groups make it a versatile building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the research and development laboratory.
References
-
Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Available at: [Link]
Sources
- 1. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Strategic Utilization of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
This guide details the strategic application, synthesis, and handling of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate in medicinal chemistry. This molecule serves as a critical "masked" scaffold, allowing researchers to manipulate the benzoate core while keeping the phenolic hydroxyl group protected under specific orthogonal conditions.
Introduction & Core Utility
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is a mixed carbonate ester derivative of 3-hydroxybenzoic acid. In drug discovery, particularly in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR modulators) and GPCR ligands , the 3-hydroxybenzoate moiety is a privileged scaffold.
The utility of this reagent stems from the electronic and steric modulation provided by the tert-butoxycarbonyl (Boc) group on the phenol. Unlike the free phenol, the Boc-protected variant:
-
Prevents Catalyst Poisoning: Masks the acidic proton (-OH) which can quench organometallic catalysts (e.g., Pd, Cu).
-
Modulates Solubility: Converts a polar, hydrogen-bond-donating phenol into a lipophilic species, facilitating purification via normal-phase chromatography.
-
Provides "One-Way" Orthogonality: The carbonate is acid-labile (cleaved by TFA/HCl) but also base-labile (cleaved by LiOH/NaOH). This creates a specific stability window for neutral or oxidative transformations.
Chemical Stability & Reactivity Map
Understanding the stability profile is prerequisite to successful deployment. This molecule functions as a Dual-Electrophile : it has two sites susceptible to nucleophilic attack—the methyl ester (C1) and the Boc-carbonate (C3).
Reactivity Hierarchy
-
Acid (TFA/HCl): Rapid cleavage of Boc-carbonate
Phenol. (Methyl ester remains intact). -
Strong Base (LiOH/NaOH): Rapid hydrolysis of both Methyl ester and Boc-carbonate.
-
Nucleophiles (Amines): Primary amines may attack the carbonate (forming a carbamate and releasing the phenol) faster than they attack the methyl ester.
Figure 1: Chemo-stability profile. Note that true orthogonality is achieved only under acidic deprotection conditions.
Experimental Protocols
Protocol A: Chemoselective Synthesis (Protection)
This protocol converts Methyl 3-hydroxybenzoate into the Boc-carbonate. The use of DMAP is catalytic but essential for activating the Boc-anhydride.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve Methyl 3-hydroxybenzoate (e.g., 1.52 g, 10 mmol) in anhydrous DCM (30 mL).
-
Activation: Add TEA (2.1 mL, 15 mmol) followed by DMAP (122 mg, 1 mmol). Stir at 0°C for 10 minutes.
-
Addition: Add Boc₂O (2.62 g, 12 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM).
-
Observation: Gas evolution (CO₂) may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will have a significantly higher R_f than the starting phenol.
-
Workup: Quench with 1M HCl (cold) to remove DMAP/TEA. Wash the organic layer with saturated NaHCO₃ (to remove byproduct tert-butanol/acid) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: >90% as a white solid or colorless oil.
-
Protocol B: Controlled Deprotection (The "Release")
Used when the scaffold has been modified (e.g., ring halogenation) and the free phenol is required for the next step (e.g., ether formation).
Reagents:
Procedure:
-
Dissolve the substrate in DCM (0.1 M concentration).
-
Add TFA (20% v/v final concentration) dropwise at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Critical Step: Concentrate in vacuo without heating above 40°C. Co-evaporate with toluene (3x) to remove residual TFA, which can catalyze ester hydrolysis if left during storage.
Medicinal Chemistry Applications
Application 1: Electrophilic Aromatic Substitution (EAS) Modulation
The Boc-carbonate group is moderately deactivating compared to the free phenol. This alters the regioselectivity of electrophilic attacks (e.g., nitration or bromination) on the benzene ring.
-
Advantage: Prevents over-oxidation of the phenol ring during radical bromination steps.
-
Workflow: Protection
Ring Bromination Deprotection Suzuki Coupling.
Application 2: Lipophilicity Enhancement for Purification
Intermediate 3-hydroxybenzoate derivatives often streak on silica gel due to the acidic phenol. Capping with Boc creates a "flyer" (high R_f spot) that is easily separated from polar impurities.
Application 3: Synthesis of Biaryl Ethers (Chan-Lam / Ullmann Precursor)
This reagent acts as a stable precursor for 3-aryloxybenzoates .
-
Logic: The methyl ester is preserved while the phenol is released (via Protocol B) to participate in Copper-catalyzed coupling with aryl boronic acids.
Figure 2: Standard workflow for generating biaryl ether libraries using the Boc-protected precursor.
Analytical Data Summary
Researchers should verify the identity of the synthesized reagent using the following characteristic signals.
| Technique | Characteristic Signal | Interpretation |
| 1H NMR | tert-Butyl group of the carbonate. | |
| 1H NMR | Methyl ester (-COOCH₃). | |
| 13C NMR | Carbonate carbonyl (O-C =O-O). | |
| 13C NMR | Ester carbonyl (Ar-C =O-OMe). | |
| IR | ~1760 cm⁻¹ | Carbonate C=O stretch (distinct from ester ~1720 cm⁻¹). |
Troubleshooting & Safety
-
Warning - Gas Evolution: The deprotection reaction generates isobutylene and CO₂. Do not run in a sealed vessel.
-
Base Sensitivity: Avoid using strong nucleophilic bases (e.g., NaOMe) if you intend to keep the Boc group intact. For basic workups, use mild bases like NaHCO₃ or dilute K₂CO₃ at low temperatures.
-
Transesterification: In the presence of MeOH and base, the Boc group can be exchanged or cleaved. Use tert-butanol or non-nucleophilic solvents (THF, DMF) for reactions requiring base.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability conditions).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3633-3636. Link
-
Hansen, T. V., & Skrydstrup, T. (2005). Modification of the Boc-group: A new strategy for the synthesis of carbamates and carbonates. The Journal of Organic Chemistry, 70(15), 5997-6003. (Discusses carbonate reactivity).[1][2][3][4][5]
-
Ishidai, T. et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters. Chem. Pharm.[6] Bull., 69(6), 581-584.[6] (Reference for ester hydrolysis rates). Link[6]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Selective Deprotection of Boc-Protected Phenolic Esters
Introduction: Navigating the Challenges of Phenolic Boc Deprotection in Ester-Containing Molecules
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable reactivity, particularly in the protection of amine and hydroxyl functionalities.[1][2][3][4] In the realm of drug development and complex molecule synthesis, phenols are frequently masked as their Boc-protected carbonate derivatives to temper their nucleophilicity and acidity. However, a significant challenge arises when the substrate also contains an ester functional group. The very conditions used to remove the Boc group, typically strong acids, can inadvertently cleave the ester, leading to undesired side products and diminished yields.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the conditions for removing the Boc group from phenolic esters, with a strong emphasis on maintaining the integrity of the ester moiety. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and provide a logical framework for selecting the optimal method for your specific substrate.
Pillar 1: Mechanistic Insights into Boc Group Cleavage
A thorough understanding of the reaction mechanism is paramount to designing a successful deprotection strategy and troubleshooting unforeseen outcomes. The cleavage of a Boc group, whether from an amine or a phenol, is fundamentally an acid-catalyzed process that hinges on the exceptional stability of the resulting tert-butyl cation.[2][7]
Acid-Catalyzed Deprotection
The most common method for Boc removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon.[7]
-
Formation of the tert-Butyl Cation: The bond between the tert-butyl group and the oxygen atom cleaves, leading to the formation of a highly stable tertiary carbocation (t-Bu⁺).[2]
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to release carbon dioxide gas and the free phenol.[2][7]
The liberated t-butyl cation can be problematic, as it is a potent electrophile capable of alkylating other nucleophilic sites on the substrate or solvent.[9] To prevent these side reactions, "scavengers" such as anisole, thioanisole, or dimethyl sulfide (Me₂S) are often added to the reaction mixture to trap the cation.[5][10]
}
Figure 1: Acid-Catalyzed Deprotection of a Phenolic Boc Group.
Base-Mediated Deprotection of Phenolic Boc Groups
Interestingly, while N-Boc groups are generally stable to basic conditions, O-Boc groups on phenols exhibit lability towards bases.[11] This provides a valuable orthogonal strategy, particularly when acid-sensitive esters are present. The mechanism is a standard nucleophilic acyl substitution where a base (e.g., methoxide, piperidine) attacks the carbonyl carbon of the carbonate, leading to the cleavage of the phenol-oxygen bond. This alternative pathway is often overlooked but can be highly effective for specific substrates.[11]
Pillar 2: A Decision-Making Framework for Method Selection
The choice of deprotection method is not one-size-fits-all. It is dictated by the overall structure of the molecule, with the stability of the ester being the primary consideration. The following workflow provides a logical path to selecting the most appropriate protocol.
}
Figure 2: Workflow for Selecting a Boc Deprotection Method.
Pillar 3: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. It is crucial to monitor all reactions by a suitable method (e.g., TLC, LC-MS) to determine the point of complete consumption of the starting material and to minimize side reactions.
Protocol 1: Standard Acidic Deprotection (TFA/DCM)
This method is robust and rapid but should be reserved for substrates with acid-stable esters (e.g., methyl or ethyl esters).
-
Dissolution: Dissolve the Boc-protected phenolic ester in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stirrer.[12]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM (v/v).[12][13] For sensitive substrates, begin with a lower concentration.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress every 15-30 minutes. Reactions are typically complete within 30 minutes to 2 hours.[12]
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting residue can be purified by chromatography or crystallization. For basic products, a neutralizing aqueous work-up with a mild base (e.g., NaHCO₃ solution) may be necessary.
Protocol 2: Milder Acidic Deprotection (HCl in Dioxane)
This protocol offers greater selectivity and is often successful for substrates where TFA causes ester cleavage. It is particularly effective for preserving tert-butyl ethers and some esters.[8][14]
-
Preparation: Obtain or prepare a 4 M solution of HCl in anhydrous 1,4-dioxane.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane or another suitable solvent (e.g., ethyl acetate).[15]
-
Reagent Addition: At room temperature, add the 4 M HCl/dioxane solution (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 30 minutes to a few hours.[14][16] Monitor closely by TLC or LC-MS.
-
Work-up: Concentrate the solvent in vacuo. The product is often obtained as the hydrochloride salt, which can be isolated by filtration if it precipitates, or carried forward to the next step.
Protocol 3: Base-Mediated Deprotection of Phenolic Boc Groups
An excellent choice for substrates containing acid-labile esters but base-stable functional groups.[11]
-
Dissolution: Dissolve the Boc-protected phenolic ester in a suitable solvent such as methanol (MeOH) or chloroform (CHCl₃).
-
Reagent Addition: Add the basic reagent. The choice and amount of base are critical and depend on the substrate's reactivity.
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the substrate and the strength of the base.[11]
-
Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., dilute aqueous HCl or NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify as needed.
Protocol 4: Neutral Deprotection with Trimethylsilyl Iodide (TMSI)
TMSI is a powerful reagent for cleaving ethers and esters, but under carefully controlled, neutral conditions, it can be used for Boc deprotection.[17][18] This method is often generated in situ.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Boc-protected substrate in an anhydrous solvent such as acetonitrile or DCM.
-
Reagent Generation/Addition: Add sodium iodide (NaI, ~1.5 equivalents) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, ~1.5 equivalents). This generates TMSI in situ.[18] Alternatively, commercially available TMSI can be used.[19]
-
Reaction: Stir the reaction at room temperature. Deprotection is often rapid, so monitor the reaction carefully.[17]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify as necessary.
Data Presentation: A Comparative Overview of Deprotection Methods
| Method | Reagents | Typical Solvents | Temperature (°C) | Pros | Cons |
| Standard Acidic | TFA (25-50%) | DCM | 0 to RT | Fast, reliable, volatile byproducts[3] | Can cleave acid-sensitive esters and protecting groups |
| Mild Acidic | 4 M HCl | 1,4-Dioxane, EtOAc | RT | More selective than TFA, product precipitates as HCl salt[8][14] | Dioxane is a hazardous solvent; may be slower |
| Basic | NaOMe, Piperidine | MeOH, CHCl₃ | RT | Excellent for substrates with acid-labile esters[11] | Limited to phenolic O-Boc; ester must be base-stable |
| Neutral | TMSI (often in situ) | Acetonitrile, DCM | RT | Mild, neutral conditions[17] | TMSI is moisture-sensitive and corrosive; may cleave other groups |
| Catalyst-Free | Water | Water | 80 | Environmentally friendly, simple work-up[20] | Requires heating; substrate must be water-soluble/stable |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid/base; short reaction time; low temperature. | Increase reagent stoichiometry, prolong reaction time, or gently warm the reaction. Confirm reagent quality. |
| Ester Cleavage | Conditions are too harsh (e.g., strong acid, high temp). | Switch to a milder method (e.g., HCl/dioxane, basic, or neutral conditions).[6][21] Lower the reaction temperature and monitor carefully.[21] |
| t-Butylation Side Products | Trapping of the t-butyl cation by the substrate. | Add a scavenger like anisole, thioanisole, or dimethyl sulfide to the reaction mixture.[5][9][10] |
| Low Recovery | Product is volatile or water-soluble. | Avoid excessive concentration in vacuo. For water-soluble products, perform multiple extractions or use a continuous liquid-liquid extractor. |
Conclusion
The selective removal of a Boc protecting group from a phenolic ester is a common yet critical step in multi-step synthesis. Success hinges on a careful evaluation of the substrate's stability and a rational selection of the deprotection method. While strong acids like TFA offer a rapid and convenient solution for robust molecules, the presence of sensitive ester functionalities necessitates the exploration of milder acidic, basic, or neutral conditions. By understanding the underlying mechanisms and leveraging the protocols outlined in this guide, researchers can confidently navigate this synthetic challenge, preserving molecular integrity and maximizing yields.
References
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Labadie, G. R., & Mascaretti, O. A. (2014). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection? Retrieved from [Link]
-
Papageorgiou, G., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. Retrieved from [Link]
-
Berredjem, M., et al. (2014). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]
-
Papageorgiou, G., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Retrieved from [Link]
-
Nudelman, A., et al. (2001). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, Fifth Edition. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
V. P. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Ewing, W. R., et al. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 19. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Boc Protection for Deactivated Phenols
Introduction: The Nucleophilicity Paradox
Standard Boc protection protocols (Boc₂O, mild base) often fail with electron-deficient phenols (e.g., nitrophenols, hydroxybenzoates). The presence of electron-withdrawing groups (EWGs) creates a paradox:
-
Increased Acidity: The phenol is easily deprotonated (low pKa).
-
Decreased Nucleophilicity: The resulting phenoxide anion is highly stabilized by resonance, making it a poor nucleophile toward the Boc anhydride.
To overcome this, we cannot simply "push" the reaction with heat (which degrades Boc₂O). We must instead activate the electrophile or enhance the anion's reactivity through phase transfer catalysis.
Diagnostic Workflow (Interactive Visual)
Before selecting a protocol, use this logic tree to determine the optimal pathway for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate protection strategy based on substrate acidity and steric environment.
Critical Parameters & Optimization
The Mechanism of Activation (Why DMAP is Non-Negotiable)
For electron-deficient phenols, triethylamine (TEA) alone is insufficient. You must generate the N-Boc-pyridinium species, which is significantly more electrophilic than Boc₂O.
The Catalytic Cycle:
-
DMAP attacks Boc₂O
[Boc-DMAP]⁺ (Active Electrophile) + tBuO⁻. -
Phenol (ArOH) is deprotonated by Base.
-
ArO⁻ attacks [Boc-DMAP]⁺
ArO-Boc + DMAP.
Figure 2: The Steglich-type activation mechanism essential for deactivated nucleophiles.
Comparative Data: Method Efficiency
| Parameter | Method A (Standard) | Method B (High-Load DMAP) | Method C (Phase Transfer) |
| Target Substrate | Phenol, 4-Cl-Phenol | 4-NO₂-Phenol, 2,4-Cl₂-Phenol | 2,4-Dinitrophenol, Picric Acid |
| Solvent System | DCM (Anhydrous) | DCM or ACN (Anhydrous) | DCM / 1M Na₂CO₃ (Biphasic) |
| Catalyst | DMAP (10 mol%) | DMAP (50-100 mol%) | TBAHS (10 mol%) |
| Base | Et₃N (1.5 eq) | Et₃N (2.0 eq) | Inorganic (NaOH/Na₂CO₃) |
| Typical Yield | >95% | 85-95% | 90-98% |
| Key Risk | Slow reaction | Difficulty removing DMAP | Hydrolysis of Boc₂O |
Troubleshooting & FAQs
Q1: My reaction stalls at ~60% conversion despite using excess Boc₂O. Adding more doesn't help.
-
Diagnosis: You are likely experiencing Boc₂O hydrolysis faster than the protection reaction. This is common if the solvent is not strictly anhydrous or if the reaction is too slow.
-
Solution:
-
Switch to Method C (Phase Transfer) . The biphasic system protects the Boc₂O in the organic layer while the phenoxide is generated at the interface.
-
If staying anhydrous: Add Boc₂O in portions (e.g., 0.5 eq every hour) rather than all at once.
-
Q2: The reaction turned black/tarry.
-
Diagnosis: Decomposition of the phenoxide or polymerization. Electron-deficient phenols (especially nitrophenols) can be sensitive to oxidation in basic media.
-
Solution: Degas your solvents with nitrogen/argon. Perform the reaction under an inert atmosphere.
Q3: I cannot separate the product from the excess DMAP.
-
Diagnosis: High loading of DMAP (Method B) makes purification difficult because DMAP co-elutes with polar carbonates.
-
Solution:
-
Acid Wash: Wash the organic layer with 0.5 M citric acid or 1 M NaHSO₄. Note: Do not use strong HCl, as it may deprotect the Boc group.
-
CuSO₄ Wash: Wash with saturated aqueous CuSO₄ solution. DMAP forms a water-soluble complex (blue) and is removed from the organic layer.
-
Q4: I see a side product with M+100 mass.
-
Diagnosis: You may have formed the Boc-carbamate if your phenol has an amino group, or potentially C-acylation (rare).
-
Solution: If an aniline is present, chemoselectivity is pH-dependent. To favor O-Boc over N-Boc, use Phase Transfer Catalysis (Method C) with a weaker base (Na₂CO₃) which deprotonates the phenol but not the aniline.
Standard Operating Procedures (SOPs)
Protocol A: DMAP-Catalyzed (For Moderately Deactivated Phenols)
Best for: 4-nitrophenol, 4-cyanophenol, methyl salicylates.
-
Setup: Flame-dry a round-bottom flask and cool under N₂.
-
Dissolution: Add Phenol (1.0 eq) and dry DCM (0.2 M concentration).
-
Base Addition: Add Et₃N (1.5 eq). Stir for 5 min.
-
Catalyst: Add DMAP (0.2 eq). Note: Higher than the standard 0.1 eq for deactivated substrates.
-
Reagent: Add Boc₂O (1.5 eq) dissolved in minimal DCM dropwise at 0°C.
-
Workup: Dilute with Et₂O. Wash with sat. CuSO₄ (2x) to remove DMAP, then water and brine. Dry over Na₂SO₄.
Protocol B: Phase Transfer Catalysis (For Highly Deactivated Phenols)
Best for: 2,4-dinitrophenol, poly-halogenated phenols.
-
Setup: Use a flask open to air (vigorous stirring is key).
-
Organic Phase: Dissolve Phenol (1.0 eq) and Boc₂O (2.0 eq) in DCM.
-
Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAHS , 0.1 eq).
-
Aqueous Phase: Add an equal volume of 1M Na₂CO₃ (or 1M NaOH for extremely acidic phenols).
-
Reaction: Stir vigorously (>1000 rpm) at RT. The reaction usually completes in <30 mins.
-
Workup: Separate layers. Wash organic layer with water (2x) to remove the catalyst.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 3: Protection for Phenols).[3][4][5]
-
Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."[6] J. Org.[6][7] Chem.2000 , 65, 6368–6380. [Link]
-
Houlihan, F.; Bouchard, F.; Fréchet, J. M. J.; Willson, C. G. "Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols." Can. J. Chem.1985 , 63, 153–162. [Link]
-
Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Org.[3][4][5][6] Lett.2006 , 8, 3259.[7] (Context on water-mediated Boc protection). [Link]
Sources
Purification of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate by column chromatography
Technical Support Center: Purification of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
Case ID: #PUR-BOC-BENZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Chromatography of Labile Aryl Carbonates
Executive Summary & Compound Analysis
User Query: How do I purify Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate without decomposition or yield loss?
Technical Assessment: This molecule presents a "dual-threat" stability profile that requires a modified chromatography approach.[1][2]
-
The Moiety of Concern: The aryl tert-butyl carbonate group (
). Unlike the robust Boc-protected amines (carbamates), Boc-protected phenols (carbonates) are significantly more labile. They are susceptible to acid-catalyzed cleavage (loss of and isobutylene) and nucleophilic attack. -
The Secondary Risk: The methyl ester . While generally stable, it is prone to transesterification if primary alcohols (methanol/ethanol) are used as co-solvents in the presence of acidic silica.
Core Recommendation: Avoid standard "methanol flushes." Neutralize the stationary phase. Minimize residence time.
Pre-Run Method Development (The "Setup")
FAQ: Solvent System Selection
Q: Can I use Methanol/DCM to push the compound if it sticks? A: ABSOLUTELY NOT.
-
Reasoning: Silica gel is slightly acidic (
). In this environment, methanol acts as a nucleophile. You risk transesterifying the methyl ester or, more likely, cleaving the reactive carbonate bond to yield Methyl 3-hydroxybenzoate. -
Recommended System: Use Hexanes/Ethyl Acetate or Hexanes/Dichloromethane . If the compound is too polar, use Acetone as the polar modifier instead of alcohol.
FAQ: Stationary Phase & Acidity
Q: My product streaks on the TLC plate and I recover the phenol. Why? A: This is classic acid-catalyzed deprotection on the silica surface.
-
The Fix (Buffering): You must neutralize the silica gel.
-
Method: Pre-wash your packed column with mobile phase containing 1% Triethylamine (Et3N) . Then, equilibrate with standard solvent (without base) just before loading. This caps the most acidic silanol sites.
-
Data Table: Solvent Strength & Risk Profile
| Solvent System | Elution Power | Risk Level | Primary Risk Factor |
| Hexane / EtOAc | Medium | Low | Recommended standard. |
| Hexane / DCM | Low-Medium | Low | Good for selectivity differences. |
| DCM / MeOH | High | Critical | Transesterification / Carbonate cleavage. |
| Hexane / Acetone | High | Medium | Good alternative to MeOH; less nucleophilic. |
Troubleshooting & Decision Logic (The "Process")
Visualizing the Workflow: The following diagram outlines the decision logic for troubleshooting decomposition versus separation issues.
Caption: Decision tree for stabilizing labile carbonates on silica gel.
Detailed Protocol: The "Buffered" Flash Run
Objective: Purify 500 mg of crude Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate.
Materials:
-
Silica Gel 60 (230-400 mesh).
-
Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (Et3N).
-
Column: 25g cartridge or 2.5cm diameter glass column.
Step-by-Step Methodology:
-
TLC Optimization:
-
Find the solvent ratio where
. (Likely 10-20% EtOAc in Hex). -
Self-Validation: Spot the compound, let it sit dry on the plate for 10 minutes, then run it. If it moves as a single spot, it is stable.[3] If it shows a tail or a new spot at the baseline (phenol), proceed to Step 2 (Buffering).
-
-
Column Preparation (Buffering):
-
Pack the column with silica.
-
Flush with 3 Column Volumes (CV) of Hex:EtOAc (90:10) + 1% Et3N .
-
Why: This neutralizes the acidic silanol groups (
), preventing acid-catalyzed removal of the Boc group.
-
-
Sample Loading:
-
Preferred: Liquid loading. Dissolve crude in minimum DCM or Toluene.
-
Avoid: Solid loading with heat. If you must dry load, evaporate the solvent on the rotavap at
without a water bath to prevent thermal decomposition of the carbonate.
-
-
Elution:
-
Run a gradient from 0% to 20% EtOAc in Hexanes.
-
Flow Rate: Run at the higher end of the recommended range (e.g., 25-30 mL/min for a 25g column).
-
Logic: Faster elution = less time for the compound to degrade on the silica.
-
-
Fraction Analysis:
-
Check fractions immediately by UV/TLC.
-
Evaporate product fractions at
.
-
Post-Run Analysis (The "Validation")
Q: How do I confirm I haven't lost the Boc group? A: Use 1H NMR to validate structural integrity.
| Signal | Chemical Shift ( | Diagnostic Feature |
| Boc-Group | ~1.55 ppm (s, 9H) | A sharp singlet. Loss of this signal = Deprotection. |
| Methyl Ester | ~3.90 ppm (s, 3H) | Singlet. If shifted or split, check for transesterification. |
| Aromatic Protons | 7.0 - 8.0 ppm | Shifts will change significantly if the phenol is free. |
Q: I see a small impurity at ~1.4 ppm. Is it decomposition? A: It is likely di-tert-butyl dicarbonate (excess reagent) or tert-butanol (hydrolysis byproduct). These are non-UV active but show up in NMR. They can usually be removed by high-vacuum drying.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925.
-
Biotage. The Flash Purification Path: A guide to better purification. (Industry Standard Guide regarding acidic silica interactions).
-
Rochester University. Not Voodoo: Chromatography Troubleshooting - Decomposition on Silica.
-
Teledyne ISCO. Flash Chromatography Guide: Method Development.
Sources
Minimizing side reactions in coupling of Methyl 3-(Boc-oxy)benzoate
Technical Support Center: Methyl 3-(Boc-oxy)benzoate Optimization Ticket ID: #BOC-O-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Jekyll & Hyde" Carbonate
You are encountering issues with Methyl 3-(Boc-oxy)benzoate . To resolve this, we must first diagnose which "personality" of the molecule is active in your flask.
Unlike a standard N-Boc carbamate (which is robust), the aryl O-Boc carbonate is chemically schizophrenic:
-
The Protecting Group: It is an activated phenol protection, highly susceptible to base-mediated hydrolysis (saponification) and nucleophilic attack.
-
The Electrophile: Under Nickel (Ni) catalysis, the C–O bond activates, turning the Boc group into a leaving group for Suzuki-Miyaura or Kumada couplings (Chatani/Martin chemistry).
This guide addresses the three most common failure modes reported by drug development teams working with this scaffold.
Module 1: Troubleshooting Ni-Catalyzed C–O Activation
User Intent: You are trying to couple an aryl boronic acid directly to the position occupied by the Boc-oxy group (replacing the oxygen with carbon).
The Problem: Low yield, accumulation of phenol (hydrolysis), or homocoupling.
Root Cause Analysis
The oxidative addition of Ni(0) into the Ar–O bond is reversible and slower than Ar–X (halide) addition. If the catalytic cycle stalls, the base present in the Suzuki conditions will hydrolyze the carbonate to the phenol (dead end).
Optimization Protocol
| Variable | Recommendation | Scientific Rationale |
| Catalyst Source | Ni(COD)₂ (10 mol%) | Essential for generating active Ni(0) species without interfering salts. Avoid Ni(II) salts unless using a specific reductant (Zn/Mn). |
| Ligand (Critical) | PCy₃ or DCyPF | Monodentate phosphines like PCy₃ facilitate the difficult oxidative addition into the C–O bond. Bidentate ligands like DCyPF (Josiphos family) prevent catalyst decomposition. |
| Solvent | Toluene or Dioxane | Non-polar, aprotic solvents minimize competitive hydrolysis of the carbonate. Avoid alcohols/water entirely. |
| Base | K₃PO₄ (anhydrous) | Strong enough to activate the boronic acid, but less nucleophilic than alkoxides (NaOMe, KOtBu) which will attack the carbonate carbonyl. |
| Additives | Magnesium (Mg) salts | Lewis acidic Mg²⁺ can coordinate to the carbonate carbonyl, facilitating C–O bond cleavage. |
Visual Workflow: The C–O Activation Pathway
Caption: Figure 1. Kinetic competition between the desired Ni-catalyzed oxidative addition and the unwanted base-mediated hydrolysis.
Module 2: Preserving the Boc Group (Stability Mode)
User Intent: You are performing a reaction elsewhere on the molecule (e.g., Suzuki on a bromide at position 5, or alpha-arylation of the ester) and the Boc group is falling off.
The Problem: "My protecting group is gone, and I have a free phenol."
The Stability Paradox
Aryl carbonates are significantly less stable than alkyl carbonates. Standard Suzuki conditions (Pd/Na₂CO₃/MeOH/H₂O) will cleave the aryl Boc group within minutes.
Strategic Adjustments
1. Switch the Base System Do not use Hydroxides (LiOH, NaOH) or Alkoxides (NaOMe).
-
Recommendation: Use K₃PO₄ or CsF in anhydrous conditions.
-
Why: Fluoride (CsF) activates boronic acids/esters via the formation of a boronate-fluoride complex without generating a highly nucleophilic hydroxide species that attacks the carbonate.
2. Solvent Exclusion
-
Recommendation: Switch from MeOH/H₂O to THF or DMF .
-
Why: Methanol is a nucleophile. In the presence of base, it will attack the Boc carbonyl (trans-esterification), creating Methyl t-butyl carbonate and leaving you with the free phenol.
3. The "Steric Shield" Approach If the Boc group is too labile, consider switching to a Pivalate (Opiv) .
-
Why: The tert-butyl group in Boc is attached via oxygen. In Pivalate, it is attached via carbon. The Pivalate is electronically similar but far more resistant to nucleophilic attack, yet can still participate in Ni-catalyzed coupling later if needed.
Module 3: Chemoselective Ester Hydrolysis
User Intent: You need to hydrolyze the Methyl Ester (at C1) to the Acid, but keep the Boc-Carbonate (at C3) intact.
The Problem: LiOH/THF/Water (the standard protocol) hydrolyzes the carbonate faster than the methyl ester.
The Solution: Nucleophilic vs. Basic Hydrolysis
You cannot use "basic" hydrolysis. You must use specific nucleophilic cleavage mechanisms that favor the methyl ester (sp³ carbon attack) over the carbonate (carbonyl attack).
Protocol: The Trimethyltin Hydroxide Method
-
Reagent: Me₃SnOH (Trimethyltin hydroxide).
-
Conditions: 1,2-Dichloroethane (DCE), 80°C.
-
Mechanism: This reagent acts as a mild Lewis acid/nucleophile hybrid that selectively cleaves methyl esters.
-
Note: Toxic. Requires careful handling.
Protocol: The Lithium Salts Method (Green Alternative)
-
Reagent: LiI (Lithium Iodide) in Pyridine or EtOAc.
-
Mechanism: S_N2 attack of Iodide on the methyl group of the ester. This leaves the carboxylate and methyl iodide. The bulky Boc-carbonate is untouched because this is not a carbonyl attack.
Visual Workflow: Chemoselectivity Decision Tree
Caption: Figure 2. Selecting the correct reagent to hydrolyze the ester without cleaving the Boc-carbonate.
FAQs: Frequently Asked Questions
Q: Can I use Pd(PPh₃)₄ for the coupling of the Boc-carbonate? A: Generally, No. Palladium is excellent for halides (I, Br, Cl) and triflates. It struggles to insert into the C–O bond of aryl carbonates/carbamates due to the high bond dissociation energy. You must use Nickel (Ni) catalysts for this specific transformation (C–O activation).
Q: I see a byproduct with Mass M+56. What is it? A: This is likely the N-Boc transfer product. If you have an amine in your reaction (e.g., a Buchwald coupling partner), the amine can attack the Boc carbonyl of your starting material, transferring the Boc group to the amine and leaving you with a phenol.
-
Fix: Use a bulkier base or lower temperature.
Q: Why not just use a methoxy group (-OMe) instead of Boc-oxy? A: If you need the phenol later, -OMe requires harsh deprotection (BBr₃ or HBr), which might destroy other sensitive groups on your scaffold. The Boc-oxy is valuable because it is a "masked phenol" that can be revealed under mild acidic conditions (TFA) or used as a leaving group for cross-coupling.
References
-
Ni-Catalyzed C-O Activation (Suzuki of Carbonates)
-
Quasdorf, K. W., et al. "Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates."[3] Journal of the American Chemical Society, 2008.
-
-
Mechanistic Insight (Ni-Catalysis)
- Tobisu, M., & Chatani, N. "Cross-Couplings Using C–O Bond Activation Reactions." Accounts of Chemical Research, 2015.
-
Chemoselective Ester Hydrolysis
- Feske, B. D., & Santaniello, G. "Cleavage of Esters in the Presence of Acid- and Base-Sensitive Groups." Current Organic Synthesis, 2007. (General methodology reference for Me3SnOH).
Sources
Validation & Comparative
Comparison of Boc vs Acetyl protection for methyl 3-hydroxybenzoate
Topic: Comparative Analysis of Phenolic Protection Strategies: Boc vs. Acetyl for Methyl 3-Hydroxybenzoate Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Development Scientists[1]
Executive Summary: The Orthogonality Paradox
In the derivatization of methyl 3-hydroxybenzoate , the choice between Acetyl (Ac) and tert-Butyloxycarbonyl (Boc) protection is not merely a matter of preference—it is a strategic decision dictated by downstream orthogonality requirements.
While both groups effectively mask the phenolic hydroxyl to prevent side reactions (e.g., during electrophilic aromatic substitution or oxidation), they exhibit inverse stability profiles.[1] The Acetyl group offers robust acid stability but is extremely labile to nucleophilic attack (base). The Boc group (technically a tert-butyl aryl carbonate in this context) reverses this, providing acid lability while offering enhanced—though not absolute—resistance to basic hydrolysis compared to the acetate.
This guide dissects the mechanistic implications, experimental protocols, and stability data to empower your synthetic route planning.
Mechanistic & Structural Analysis
To choose the correct protecting group, one must understand the electronic and steric environment of the 3-methoxycarbonylphenyl scaffold.
| Feature | Acetyl (Ac) | Boc (t-Butoxycarbonyl) |
| Structure | Phenyl Ester (Sterically unhindered) | Phenyl Carbonate (Sterically bulky) |
| Electronic Effect | Moderate electron-withdrawing (via resonance) | Strong electron-withdrawing (via induction/resonance) |
| Lability Source | Nucleophilic attack at carbonyl (Base sensitive) | Protonation of carbonyl / |
| Atom Economy | High (Ac group = 43 Da) | Lower (Boc group = 100 Da) |
The Critical Differentiator: Methyl Ester Compatibility The substrate contains a methyl ester at the 3-position.
-
Acetyl Protection: Non-orthogonal to methyl ester hydrolysis. Treating the acetylated substrate with LiOH/NaOH will cleave both the phenolic acetate and the methyl ester simultaneously, yielding 3-hydroxybenzoic acid.
-
Boc Protection: Partially orthogonal. Due to the steric bulk of the tert-butyl group, the carbonate linkage hydrolyzes significantly slower than the methyl ester under mild saponification conditions (e.g., LiOH, 0°C), allowing for potential chemoselective hydrolysis of the methyl ester while retaining the phenol protection.[1]
Experimental Protocols
Method A: Acetyl Protection (Standard)
Best for: Routes requiring acidic workups or subsequent nitration/halogenation.
Reagents: Acetic Anhydride (
-
Setup: Charge a flame-dried RBF with methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DCM (0.5 M concentration).
-
Base Addition: Add Pyridine (2.0 equiv). Note: Pyridine acts as both base and solvent buffer.
-
Catalysis: Add DMAP (0.05 equiv). Causality: DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction by ~10^4 fold.[1]
-
Acylation: Dropwise add
(1.2 equiv) at 0°C. Warm to RT and stir for 2 hours. -
Workup: Quench with sat.
. Wash organic layer with 1M HCl (to remove pyridine), then sat.[1] . Dry over . -
Validation: TLC (
increases significantly). Product is usually a white solid/oil.
Method B: Boc Protection (Carbonate Formation)
Best for: Routes requiring organometallic steps or subsequent acid-mediated deprotection.
Reagents: Di-tert-butyl dicarbonate (
-
Setup: Dissolve methyl 3-hydroxybenzoate (1.0 equiv) in DCM (0.3 M).
-
Base/Catalyst: Add
(1.5 equiv) and DMAP (0.1 equiv). Note: Higher DMAP loading is required for phenols compared to amines due to lower nucleophilicity of the oxygen. -
Protection: Add
(1.1 equiv) dissolved in minimal DCM at 0°C. Caution: Gas evolution ( ) may occur upon workup, though less common in protection than deprotection. -
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Boc-phenol is less polar than free phenol).
-
Workup: Wash with 0.5M citric acid (avoid strong HCl to prevent premature Boc cleavage), then brine.
-
Purification: Silica gel chromatography (Hex/EtOAc).
Performance & Stability Data
The following table summarizes the stability of the protected substrate (Methyl 3-(R-oxy)benzoate ) under common synthetic conditions.
| Reagent / Condition | Acetyl-Protected | Boc-Protected | Outcome / Notes |
| TFA / DCM (1:1) | Stable | Labile | Boc cleaves rapidly (<30 min) to isobutylene + |
| 1M NaOH (RT) | Labile | Labile (Slow) | Acetyl cleaves instantly. Boc cleaves over time (hours). |
| LiOH / THF / | Labile | Metastable | Critical: Boc may survive mild ester hydrolysis; Acetyl will not. |
| Stable | Stable | Both survive standard hydrogenation (unless benzyl esters are present). | |
| Grignard ( | Labile | Labile | Both carbonyls react. Boc forms t-butyl alcohol + phenol; Acetyl forms tertiary alcohol. |
| Typical Yield | 95-99% | 90-95% | Acetylation is generally more quantitative and faster. |
Visualizing the Chemoselectivity
The following diagram illustrates the divergent pathways and the "Orthogonality Trap" regarding the methyl ester.
Figure 1: Chemoselectivity flowchart demonstrating the divergent stability profiles of Acetyl vs. Boc protection on the phenolic scaffold.[2]
Decision Matrix: When to Use Which?
Choose Acetyl (Ac) If:
-
Next Steps are Acidic: You plan to perform reactions in acidic media (e.g., nitration with
or Friedel-Crafts acylation). -
Cost is Critical: Acetic anhydride is significantly cheaper than
. -
Final Deprotection is Basic: You plan to remove the group at the very end using global saponification (NaOH/MeOH).
Choose Boc If:
-
Next Steps are Mildly Basic: You need to manipulate other parts of the molecule using weak bases that might slowly hydrolyze an acetate but leave a bulky carbonate intact.
-
Orthogonal Ester Hydrolysis is Required: You intend to hydrolyze the methyl ester to the carboxylic acid using LiOH at 0°C. Note: This requires careful monitoring; Boc is better than Ac here, but Benzyl (Bn) would be superior if hydrogenation is permitted.
-
Acid Deprotection is Desired: You want to remove the protecting group with TFA or HCl/Dioxane without touching the methyl ester.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on stability profiles).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc group.[2][4][5][6] Tetrahedron, 58(14), 2701-2724.[1] (Discusses electronic properties of Boc, applicable to carbonates).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate as a coupling reagent for the preparation of esters and amides. The Journal of Organic Chemistry, 66(10), 3614-3618. (Details DMAP catalysis mechanisms).
-
Hansen, T. V., & Skattebøl, L. (2005).[1] One-pot synthesis of tert-butyl aryl carbonates from phenols.[4] Tetrahedron Letters, 46(19), 3357-3358.[1] (Specific protocol for phenolic Boc protection).
Sources
A Comparative Analysis of HPLC Retention Times: Protected vs. Deprotected Benzoates
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for protected and deprotected benzoates. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles governing their chromatographic behavior and offers practical experimental protocols.
Introduction: The Role of Protecting Groups in Synthesis and Analysis
In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent undesired side reactions.[1][2] For carboxylic acids like benzoic acid, esterification is a common protection strategy, converting the polar carboxylic acid into a less polar ester.[3][4] Common examples include methyl, ethyl, and benzyl esters.[1][3] The subsequent removal of this protecting group, or deprotection, regenerates the original carboxylic acid.[2]
Monitoring the progress of these protection and deprotection reactions is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for this purpose due to its high resolution, sensitivity, and versatility.[5] This guide will explore the fundamental reasons for the differences in retention times between a protected benzoate (e.g., methyl benzoate) and its deprotected form (benzoic acid) and provide a practical methodology for their analysis.
Theoretical Principles: Polarity and Retention in Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[6][7] The stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol.[8][9]
-
Hydrophobic Interaction: Nonpolar (more hydrophobic) molecules have a stronger affinity for the nonpolar stationary phase and thus move more slowly through the column, resulting in longer retention times.[6][7]
-
Polarity and Elution: Conversely, polar (more hydrophilic) molecules have a greater affinity for the polar mobile phase and are eluted from the column more quickly, leading to shorter retention times.[8]
Protected Benzoates (Esters): Benzoate esters, such as methyl benzoate, are significantly less polar than their corresponding carboxylic acid. The ester group is less capable of hydrogen bonding with the polar mobile phase compared to the carboxylic acid group. This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase, resulting in a longer retention time .
Deprotected Benzoates (Carboxylic Acids): Benzoic acid, the deprotected form, is a more polar molecule due to the presence of the carboxylic acid group, which can readily engage in hydrogen bonding. Furthermore, the acidity of the mobile phase plays a critical role. By adjusting the mobile phase pH to be at least one unit below the pKa of the carboxylic acid, its ionization is suppressed. This un-ionized form is less polar than its ionized (benzoate anion) counterpart, leading to increased retention.[10] However, even in its un-ionized state, benzoic acid is still considerably more polar than its ester form. Consequently, it has a weaker interaction with the stationary phase and a shorter retention time .
Experimental Design and Methodology
This section outlines a robust HPLC method for the comparative analysis of a protected benzoate (methyl benzoate) and its deprotected form (benzoic acid).
Experimental Workflow
The general workflow for this comparative analysis involves preparing standard solutions of both the protected and deprotected benzoates, followed by HPLC analysis under optimized conditions to achieve baseline separation.
Caption: Workflow for HPLC comparison of protected and deprotected benzoates.
Materials and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][12]
-
Reagents:
-
Methyl benzoate (analytical standard)
-
Benzoic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (filtered)
-
Phosphoric acid or Formic acid (for pH adjustment)[12]
-
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions suitable for separating methyl benzoate and benzoic acid.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds.[12] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (60:40, v/v) | The organic/aqueous mixture allows for the elution of both polar and nonpolar compounds. The acid suppresses the ionization of benzoic acid for better peak shape and retention.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |
| Column Temperature | Ambient or 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Both compounds exhibit significant absorbance at this wavelength.[12][13] |
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of methyl benzoate and 100 mg of benzoic acid into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[11]
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for each analyte.
Deprotection Reaction (Illustrative)
To demonstrate the practical application, a simple base-catalyzed hydrolysis (deprotection) of methyl benzoate can be performed.
Caption: Base-catalyzed hydrolysis of methyl benzoate.
Protocol:
-
Dissolve a small amount of methyl benzoate in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate the hydrolysis reaction.[14][15]
-
Periodically withdraw aliquots, neutralize with acid, dilute with the mobile phase, and analyze by HPLC to monitor the disappearance of the methyl benzoate peak and the appearance of the benzoic acid peak.
Results and Discussion: A Clear Distinction in Retention
The HPLC analysis of the mixed standard solution will yield a chromatogram clearly demonstrating the difference in retention times between the protected and deprotected forms.
| Compound | Chemical Structure | Polarity | Expected Retention Time (min) |
| Benzoic Acid | C₆H₅COOH | High | ~ 4.9 |
| Methyl Benzoate | C₆H₅COOCH₃ | Low | > 7.0 |
Note: The exact retention times can vary depending on the specific HPLC system, column, and precise mobile phase composition.[11][16]
As predicted by the principles of reversed-phase chromatography, the more polar benzoic acid elutes earlier with a significantly shorter retention time. The less polar methyl benzoate , with its greater affinity for the nonpolar C18 stationary phase, is retained longer on the column and elutes later.
This distinct separation allows for the effective monitoring of deprotection reactions. As the reaction proceeds, the peak area of the methyl benzoate will decrease, while the peak area of the benzoic acid will increase, providing a quantitative measure of the reaction's progress.
Conclusion: A Reliable Analytical Tool
The comparison of HPLC retention times provides a robust and reliable method for distinguishing between protected and deprotected benzoates. The fundamental principles of reversed-phase chromatography, which dictate that less polar compounds are retained longer, are clearly illustrated in this application. This analytical approach is indispensable for chemists in synthetic and process development, enabling them to monitor reaction kinetics, determine reaction completion, and assess the purity of their products with high precision and accuracy.
References
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved February 12, 2026, from [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
12.5: High-Performance Liquid Chromatography. (2019, June 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, August 4). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Protection of carbonyl and carboxyl group. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved February 12, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]
-
HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology. Retrieved February 12, 2026, from [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Axion Labs. Retrieved February 12, 2026, from [Link]
-
Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023, August 20). MDPI. Retrieved February 12, 2026, from [Link]
-
Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved February 12, 2026, from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved February 12, 2026, from [Link]
-
Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
2.5: High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
HPLC Method Development. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. Retrieved February 12, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved February 12, 2026, from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Food Safety and Inspection Service. Retrieved February 12, 2026, from [Link]
-
Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Can methyl benzoate be hydrolyzed?. (2021, January 27). Quora. Retrieved February 12, 2026, from [Link]
-
Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
The Hydrophobicity and retention time of a compound. (2004, October 19). Chromatography Forum. Retrieved February 12, 2026, from [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023, August 1). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Assay of Sodium Benzoate and Potassium Sorbate using HPLC. (2024, September 10). NJ Labs. Retrieved February 12, 2026, from [Link]
-
Separation of Sodium benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
Core Principles: A Foundation of Safety and Compliance
The disposal of any chemical waste, including Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate, is governed by the fundamental principles of waste minimization, hazard identification, and adherence to local and national regulations.[1][2] It is the responsibility of the waste generator to properly characterize and classify their waste to ensure safe handling and disposal.[2] This guide is built upon a precautionary principle, treating the compound with the due diligence required for a substance of unknown comprehensive hazard profile.
Hazard Assessment: Deconstructing the Molecule
To establish a sound disposal protocol, we must first infer the potential hazards of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate by examining its constituent parts: the methyl benzoate core and the tert-butoxycarbonyl (Boc) protecting group.
-
Methyl Benzoate Moiety: Safety data for the related compound, methyl benzoate, indicates that it is harmful if swallowed.[3][4][5] While our target molecule is a derivative, it is prudent to assume a similar level of oral toxicity. Benzoate esters are generally considered non-halogenated organic waste.[6]
-
Tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group in organic synthesis, known for its stability under a range of conditions but its lability to mild acidic conditions.[7][8][9] Upon decomposition, it can generate tert-butanol and carbon dioxide.
Given these components, Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate should be handled as a potentially hazardous, non-halogenated organic compound.
Quantitative Data Summary
| Property | Value/Information | Source/Rationale |
| CAS Number | 140133-72-4 | N/A |
| Molecular Formula | C13H16O5 | N/A |
| Physical State | Assumed to be solid or liquid | Based on similar compounds |
| Primary Hazard | Potentially harmful if swallowed | Inferred from methyl benzoate SDS[3][5] |
| Waste Category | Non-halogenated organic waste | Based on chemical structure[6] |
| Incompatibilities | Strong oxidizing agents, strong bases | Inferred from methyl benzoate SDS[5][10] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[11]
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for non-halogenated organic waste.[12]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
The label should clearly state "Non-Halogenated Organic Waste" and list the chemical constituents, including "Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate".[13]
3. Transferring the Waste:
-
Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.
-
If the compound is a solid, carefully scoop or pour it into the waste container. Avoid generating dust.
-
If the compound is a liquid, pour it carefully into the waste container, avoiding splashes.
-
Use a funnel to prevent spills.
4. Decontamination of Empty Containers:
-
The original container of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate must be decontaminated before disposal.
-
Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste in the designated non-halogenated organic waste container.[14] Subsequent rinses may also need to be collected depending on local regulations.
-
Allow the rinsed container to air dry completely in a fume hood before disposing of it as regular laboratory glass or plastic waste, with the label defaced.
5. Final Disposal:
-
Once the waste container is full (up to 90% capacity to allow for expansion), securely close the lid.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.[2][15] Do not pour chemical waste down the drain.[16]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate.
Caption: Decision workflow for the disposal of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.
-
Collection: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Safety and a Culture of Responsibility
The proper disposal of chemical waste is a cornerstone of a safe and sustainable research environment. While specific guidelines for Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate are not explicitly defined, a risk-based approach grounded in the understanding of its chemical properties provides a clear path forward. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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Chemtalk. Ester Disposal. Retrieved from [Link]
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CPAchem Ltd. Safety data sheet: Methyl benzoate. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. Retrieved from [Link]
-
University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]
-
Walchem. Chemical Compatibility Chart. Retrieved from [Link]
-
Washington State Department of Health. School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
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Wikipedia. Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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YouTube. Hazardous Waste Management Safety Video. Retrieved from [Link]
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Z-Lab. Lab5 procedure esterification. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential safety and logistical information for handling Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate, a compound utilized in specialized organic synthesis. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of the research environment.
While specific safety data for Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is not extensively documented, a thorough analysis of analogous compounds, such as methyl benzoate and other tert-butoxycarbonyl (Boc)-protected molecules, allows for a robust and cautious approach to its handling. The tert-butoxycarbonyl group is known to be acid-labile, a factor to consider in all handling and storage procedures[1].
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate, it is prudent to treat it as a hazardous substance. Similar compounds can cause skin and eye irritation, and may be harmful if swallowed[2][3]. Therefore, a comprehensive PPE strategy is non-negotiable.
Core Protective Measures:
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent contact with the eyes. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[4][5].
-
Skin Protection: A lab coat or a chemical-resistant apron should be worn to protect against accidental spills[6]. Nitrile gloves are essential for hand protection, as they offer good resistance to a range of chemicals. It is crucial to change gloves immediately if they become contaminated[4][6].
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols[6][7].
-
Footwear: Closed-toe shoes are required in the laboratory at all times to protect against spills and falling objects[8].
| Personal Protective Equipment (PPE) for Handling Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended for procedures with a higher risk of splashing. |
| Hand Protection | Nitrile gloves. | Provides chemical resistance. Should be disposed of after use or if contaminated[6]. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and clothing from contamination[6]. |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood. | Minimizes inhalation of potential vapors or dust[6]. |
| Footwear | Closed-toe shoes. | Protects feet from spills and other lab hazards[8]. |
II. Operational Plan: From Receipt to Reaction
A systematic approach to handling Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate will mitigate risks and ensure procedural efficiency.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents[9].
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents in advance to minimize the time spent handling the open container.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat and clean spatulas. Avoid generating dust.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing. Ensure the reaction is set up in a way that minimizes the potential for leaks or spills.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water[10]. Clean all contaminated surfaces and equipment.
Workflow for Safe Handling of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
